molecular formula C18H18BrFN4O2 B12241498 2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12241498
M. Wt: 421.3 g/mol
InChI Key: XSYVCKINZZNBNP-UHFFFAOYSA-N
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Description

2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a unique structure combining a bromopyridine moiety, a cyclopentapyrrol ring, and a fluoropyrimidine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce dehalogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of a bromopyridine moiety, a cyclopentapyrrol ring, and a fluoropyrimidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18BrFN4O2

Molecular Weight

421.3 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-bromopyridin-3-yl)methanone

InChI

InChI=1S/C18H18BrFN4O2/c19-14-4-12(5-21-6-14)16(25)24-9-13-2-1-3-18(13,10-24)11-26-17-22-7-15(20)8-23-17/h4-8,13H,1-3,9-11H2

InChI Key

XSYVCKINZZNBNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC(=CN=C4)Br

Origin of Product

United States

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